molecular formula C14H12O3 B184461 2-benzoyl-4-methoxyphenol CAS No. 14770-96-8

2-benzoyl-4-methoxyphenol

Cat. No.: B184461
CAS No.: 14770-96-8
M. Wt: 228.24 g/mol
InChI Key: RIFCEURUCJPMOQ-UHFFFAOYSA-N
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Description

2-benzoyl-4-methoxyphenol is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Biological Activity

2-Benzoyl-4-methoxyphenol, also known as benzyl 4-methoxyphenyl ketone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

  • Molecular Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 14770-96-8

The biological activities of this compound are attributed to its ability to interact with various biological targets. The compound exhibits:

  • Antioxidant Activity : It can scavenge free radicals, thereby reducing oxidative stress in cells. This is particularly relevant in the context of cancer prevention and treatment.
  • Antimicrobial Properties : Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Cytotoxic Effects : Research has shown that it can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays. The results are summarized in Table 1.

Assay TypeIC50 (µM)Reference
DPPH Scavenging25
ABTS Scavenging30
FRAP20

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains, with results shown in Table 2.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

  • Anticancer Activity :
    A study published in Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound activated caspase pathways and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers. The IC50 for MCF-7 cells was found to be approximately 30 µM, indicating significant cytotoxicity at relatively low concentrations.
  • Anti-inflammatory Effects :
    In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions .

Properties

IUPAC Name

(2-hydroxy-5-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFCEURUCJPMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163787
Record name Benzophenone, 2'-hydroxy-5'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-96-8
Record name 2-Hydroxy-5-methoxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14770-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, 2'-hydroxy-5'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014770968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 2'-hydroxy-5'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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